N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide
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Overview
Description
N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
The synthesis of N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often require refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial production methods for oxadiazole derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase (SDH), by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the accumulation of reactive oxygen species (ROS), ultimately affecting cellular functions .
Comparison with Similar Compounds
N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole: Exhibits significant anti-inflammatory and analgesic activities.
1,2,5-Oxadiazole: Used in the development of high-energy materials and explosives.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-11(16)14-10-6-4-9(5-7-10)12-13-8(2)15-17-12/h3,9-10H,1,4-7H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKSWYVLKBNTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(CC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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